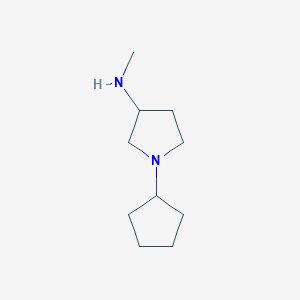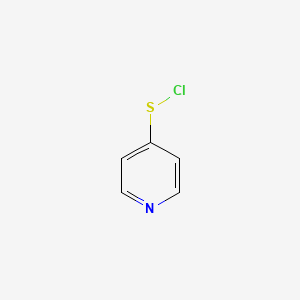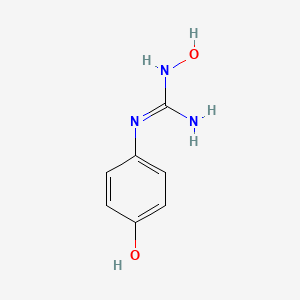
Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is a compound that belongs to the guanidine family, known for its versatile chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides reacting with derivatized amines and copper-catalyzed cross-coupling chemistry are also employed .
Industrial Production Methods: Industrial production of guanidine derivatives often involves scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s guanidine group can participate in nucleophilic and electrophilic reactions due to its unique electronic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the hydroxyphenyl ring using reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as a component in materials science.
Wirkmechanismus
The mechanism of action of guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . For example, guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Vergleich Mit ähnlichen Verbindungen
Guanidine: A simple guanidine compound with similar basic properties and applications in organic synthesis and medicine.
Biguanide: Known for its use in pharmaceuticals, particularly as an antidiabetic agent.
Uniqueness: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is unique due to its hydroxyphenyl moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other guanidine derivatives and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
359818-91-0 |
|---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
1-hydroxy-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |
InChI-Schlüssel |
QHUOZEAYYKLKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


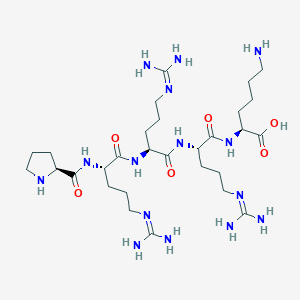
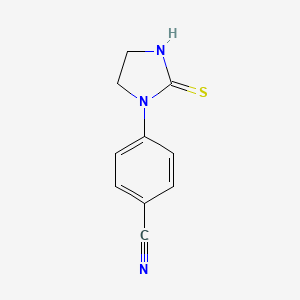
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


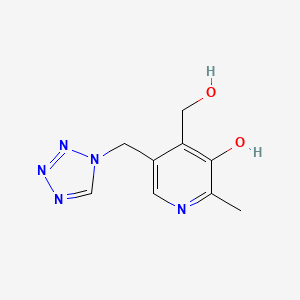
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
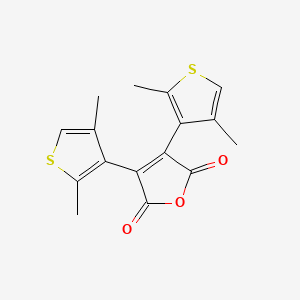
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)

